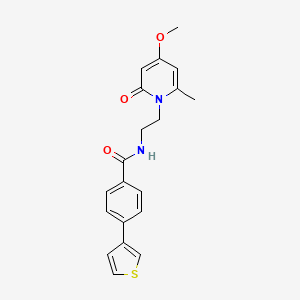
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridine derivative : The 4-methoxy-6-methyl-2-oxopyridine moiety contributes to its unique chemical properties.
- Benzamide component : This structure enhances the compound's interaction with biological targets.
- Thiophene ring : The presence of this heterocyclic compound may influence the biological activity and pharmacokinetics.
This compound has been identified as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a crucial role in gene silencing through the methylation of histone proteins. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, thereby reactivating their expression and contributing to anticancer effects.
Key Mechanistic Insights
- Competitive Inhibition : The compound binds to the active site of EZH2, preventing it from catalyzing histone methylation.
- Potential Off-target Effects : Further research is needed to understand the full range of interactions and any possible off-target effects that could arise from its use.
Anticancer Activity
In vitro studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its activity compared to known anticancer agents:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2-(4-methoxy... | MCF-7 (breast cancer) | 3.1 | EZH2 inhibition |
| Doxorubicin | MCF-7 | 0.5 | Topoisomerase II inhibition |
| Etoposide | MCF-7 | 0.8 | Topoisomerase II inhibition |
The IC50 value indicates the concentration required for 50% inhibition of cell growth, showcasing the promising efficacy of this compound in comparison to established drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds derived from pyridine and benzamide scaffolds. For instance:
- Study on Pyridine Derivatives : Research indicated that modifications on the pyridine ring significantly influenced antiproliferative activities against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
- Thiazole-Pyridine Compounds : Another study demonstrated that thiazole derivatives exhibited similar mechanisms of action by targeting tubulin polymerization, suggesting a broad spectrum of biological activities within this class of compounds .
Synthesis Pathways
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the pyridine derivative.
- Coupling reactions to introduce the thiophene and benzamide moieties.
- Purification processes to ensure high yield and purity.
These synthetic routes require careful control over reaction conditions to optimize outcomes.
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-11-18(25-2)12-19(23)22(14)9-8-21-20(24)16-5-3-15(4-6-16)17-7-10-26-13-17/h3-7,10-13H,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSELJBBXNXQLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













